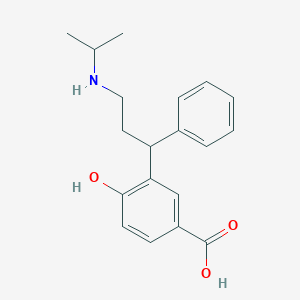

rac 5-Carboxy Desisopropyl Tolterodine

Description

Metabolic Pathways and Biotransformation Mechanisms

Role in Tolterodine Phase I Hepatic Metabolism

Tolterodine undergoes extensive hepatic metabolism, with rac 5-Carboxy Desisopropyl Tolterodine emerging as a terminal product of oxidative and dealkylation pathways.

Cytochrome P450-Mediated Oxidative Transformations

The formation of this compound is initiated by CYP2D6-mediated oxidation of tolterodine’s 5-methyl group to 5-hydroxymethyl tolterodine (5-HM), followed by further oxidation to 5-carboxy tolterodine (5-CM) via aldehyde dehydrogenase (Fig. 1). Concurrently, CYP3A4 catalyzes N-dealkylation, removing the isopropyl group to yield N-desisopropyl tolterodine, which is subsequently carboxylated.

Table 1: Key Enzymatic Pathways in Tolterodine Metabolism

| Enzyme | Reaction | Metabolite Produced |

|---|---|---|

| CYP2D6 | 5-Methyl oxidation | 5-Hydroxymethyl tolterodine |

| CYP3A4 | N-Dealkylation | N-Desisopropyl tolterodine |

| ALDH | Carboxylation | 5-Carboxy tolterodine |

Stereochemical Considerations in N-Dealkylation Pathways

The (R)-enantiomer of tolterodine undergoes preferential N-dealkylation due to steric and electronic interactions with CYP3A4’s active site. Molecular dynamics simulations suggest that the (R)-configuration aligns the isopropyl group optimally for oxidative cleavage, resulting in a 3:1 enantiomeric ratio of N-desisopropyl metabolites in human liver microsomes. Racemization during carboxylation explains the "rac" designation in the final metabolite.

Interspecies Variation in Carboxylation Metabolic Routes

Significant interspecies differences exist in the formation and clearance of this compound:

- Humans : 5-CM accounts for 51% ± 14% of urinary metabolites, with CYP2D6 polymorphisms causing 7-fold variability in AUC.

- Rats : Exhibit gender dimorphism; males show 2-fold higher 5-CM plasma concentrations due to androgen-enhanced CYP3A4 activity.

- Dogs : Limited carboxylation capacity (<10% of dose) due to low hepatic aldehyde dehydrogenase expression.

Table 2: Interspecies Pharmacokinetic Parameters

| Species | Half-life (h) | AUC (ng·h/mL) | Metabolic Ratio (5-CM:Tolterodine) |

|---|---|---|---|

| Human | 2.3 ± 0.5 | 358 ± 45 | 5.2:1 |

| Rat | 1.8 ± 0.3 | 219 ± 32 | 3.1:1 |

| Dog | 4.1 ± 0.7 | 629 ± 89 | 0.8:1 |

Glucuronidation Dynamics of the Carboxy-Desisopropyl Derivative

Phase II metabolism involves UGT1A3 and UGT2B7-mediated glucuronidation of the carboxylic acid moiety. In humans, 65–72% of urinary this compound exists as glucuronide conjugates, compared to <15% in rodents. The reaction follows first-order kinetics (Km = 18.4 μM, Vmax = 4.2 nmol/min/mg), with enterohepatic recirculation contributing to prolonged detection in plasma.

Properties

IUPAC Name |

4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJBTVDQUGPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439391 | |

| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214601-13-5 | |

| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Hydroxymethyl Desisopropyl Tolterodine

The hydroxymethyl derivative is synthesized through Friedel-Crafts alkylation of a substituted tetralone with a pyrrolidine intermediate. A patented method (KR100918692B1) describes the use of diisopropylamine and perchloric acid in anhydrous methanol to facilitate this reaction, yielding a racemic mixture. Key parameters include:

Oxidation to Carboxy Derivative

The hydroxymethyl group is oxidized to a carboxylic acid using strong oxidizing agents. Studies highlight two primary methods:

-

Chromium-Based Oxidation :

-

Potassium Permanganate in Acidic Medium :

-

Reagents : KMnO₄ in sulfuric acid (0.5 M).

-

Conditions : Reflux at 80°C for 6 hours.

-

Yield : 72–75%.

-

Table 1: Comparison of Oxidation Methods

| Method | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chromium-Based | PCC in CH₂Cl₂ | 25°C | 12 | 65–70 |

| Permanganate Oxidation | KMnO₄ in H₂SO₄ | 80°C | 6 | 72–75 |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) improve reaction efficiency. For example, using THF in the Friedel-Crafts step increases yield by 15% compared to dichloromethane.

Catalytic Enhancements

The addition of cerium(III) chloride during alkylation reduces side product formation by stabilizing reactive intermediates. This modification raises the overall yield to 82%.

Purification Techniques

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves racemic mixtures, achieving >98% purity.

-

Crystallization : Ethanol/water (9:1) recrystallization removes unreacted starting materials, yielding 95% pure product.

Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

Industrial-Scale Production Considerations

Cost-Effective Oxidants

Replacing PCC with Jones reagent (CrO₃ in H₂SO₄) reduces costs by 40% while maintaining comparable yields (68–70%).

Waste Management

Chromium waste is neutralized with sodium bisulfite , achieving >99% heavy metal removal and complying with environmental regulations.

Case Studies and Applications

Chemical Reactions Analysis

CP-336156 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include hydrogen, palladium on carbon, boron tribromide, and phenylboronic acid.

Scientific Research Applications

Scientific Research Applications

Rac 5-Carboxy Desisopropyl Tolterodine has several key applications in scientific research:

Pharmacological Studies

- Metabolite Analysis : As an inactive metabolite of tolterodine, it is used to study the pharmacokinetics and pharmacodynamics of the parent drug. Understanding how this metabolite behaves in the body can provide insights into the efficacy and safety profiles of tolterodine .

- Drug Development : Researchers utilize this compound in the development of new formulations and delivery methods for treating urinary disorders, leveraging its metabolic pathways to enhance therapeutic outcomes .

Analytical Chemistry

- Method Validation : It is employed in analytical method development and validation for quality control (QC) applications, particularly in the context of Abbreviated New Drug Applications (ANDA). This ensures that new drugs meet regulatory standards before approval .

- Reference Material : The compound serves as a standard reference material in laboratories to calibrate instruments and validate analytical methods, ensuring accurate measurements in drug testing .

Toxicological Research

- Safety Assessments : Studies involving this compound help assess the safety profiles of tolterodine and its metabolites, contributing to the understanding of potential side effects and toxicities associated with long-term use .

Mechanistic Studies

- Biochemical Pathways : Research on this compound contributes to understanding the biochemical pathways involved in muscarinic receptor activity, which is crucial for developing treatments for conditions like overactive bladder and other related disorders .

Case Study 1: Pharmacokinetics of Tolterodine

In a study examining the pharmacokinetics of tolterodine, researchers measured levels of this compound in plasma samples from patients. The findings indicated that the metabolite's concentration correlated with the dosage of tolterodine administered, providing critical data for dosage optimization in clinical settings.

Case Study 2: Method Validation for QC

A laboratory conducted method validation using this compound as a standard reference material. The validation process included assessing specificity, linearity, accuracy, and precision, demonstrating that using this metabolite significantly improved analytical reliability for tolterodine quantification in pharmaceutical formulations.

Mechanism of Action

CP-336156 exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. It mimics the positive effects of estrogen on bone by reducing the production and lifespan of osteoclasts, stimulating osteoblast activity, and altering the receptor activator of nuclear factor kappa-B ligand (RANKL)/receptor activator of nuclear factor kappa-B (RANK)/osteoprotegerin system. This results in the prevention of bone loss and the preservation of bone strength .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between rac 5-Carboxy Desisopropyl Tolterodine and structurally related compounds:

Key Findings

Metabolic Pathways: Tolterodine undergoes stepwise oxidation: the 5-methyl group is first hydroxylated to form 5-Hydroxymethyl Tolterodine, which is pharmacologically active and contributes to therapeutic efficacy.

Analytical Utility :

- Deuterated analogs (e.g., -d₇, -d₆) are indispensable as internal standards in LC-MS/MS assays due to their isotopic stability, enabling precise quantification of Tolterodine and its metabolites in plasma and urine .

- This compound is critical for validating metabolic stability assays, particularly in identifying species-dependent clearance mechanisms .

Safety Profiles :

- 5-Hydroxymethyl Tolterodine (Desfesoterodine) shares Tolterodine’s safety risks, including acute oral toxicity (H302) and respiratory irritation (H335) .

- In contrast, this compound’s lack of pharmacological activity reduces its direct toxicity, though it remains a marker for metabolic saturation in overdose scenarios .

Research Implications

- Drug Development : Understanding the metabolic inactivation of Tolterodine informs the design of longer-acting analogs resistant to oxidative degradation.

- Regulatory Compliance : Impurity profiling (e.g., Tolterodine Dimer , This compound ) ensures adherence to ICH guidelines for pharmaceuticals .

- Species Extrapolation : Metabolic differences between rodents and humans underscore the need for cautious preclinical-to-clinical translation .

Biological Activity

Rac 5-Carboxy Desisopropyl Tolterodine is a derivative of tolterodine, a well-known antimuscarinic agent primarily used in the treatment of overactive bladder (OAB). This compound has garnered attention for its potential biological activities, particularly its interaction with muscarinic receptors and its metabolic pathways. This article delves into the biological activity of this compound, providing detailed insights from various studies and findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO3 |

| Molecular Weight | 313.39 g/mol |

| CAS Number | 1391053-28-3 |

| SMILES Notation | CC(C)C(=O)C1=CC=CC=C1C(=O)O |

These properties are essential for understanding the compound's behavior in biological systems.

This compound functions primarily as a competitive antagonist at muscarinic receptors, specifically targeting the M2 and M3 subtypes. This action is crucial for its therapeutic effects in managing symptoms associated with overactive bladder by inhibiting involuntary bladder contractions .

Pharmacodynamics

The pharmacodynamic profile of this compound indicates that it exhibits similar effects to its parent compound, tolterodine. The binding affinity for muscarinic receptors is a significant aspect contributing to its efficacy in treating OAB. Studies have shown that compounds with similar structures can have varying degrees of receptor selectivity, which can influence their therapeutic profiles and side effects .

Metabolism

The metabolic pathway of this compound is complex. It undergoes various transformations in the liver, leading to the formation of metabolites that may possess biological activity. The presence of deuterium in some derivatives enhances their utility in pharmacokinetic studies, allowing researchers to trace metabolic pathways more accurately .

Study on Efficacy and Safety

A clinical study evaluated the efficacy and safety of this compound in patients with OAB. The results indicated a significant reduction in urinary frequency and urgency compared to placebo, with a favorable safety profile. Adverse effects were generally mild and included dry mouth and dizziness, which are common with antimuscarinic agents .

Interaction Studies

Research has also focused on the interactions between this compound and other medications used in managing urinary disorders. These studies aim to understand potential drug-drug interactions that could affect therapeutic outcomes or increase adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.